molecular formula C16H15ClN2O2 B11560459 N-[2-(2-chlorophenyl)ethyl]-N'-phenylethanediamide

N-[2-(2-chlorophenyl)ethyl]-N'-phenylethanediamide

Cat. No.: B11560459
M. Wt: 302.75 g/mol
InChI Key: IPUMNAORHNYGGN-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)ethyl]-N’-phenylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a phenylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)ethyl]-N’-phenylethanediamide typically involves the reaction of 2-chlorophenylethylamine with phenylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-[2-(2-chlorophenyl)ethyl]-N’-phenylethanediamide may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)ethyl]-N’-phenylethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)ethyl]-N’-phenylethanediamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

N-[2-(2-chlorophenyl)ethyl]-N’-phenylethanediamide can be compared with other similar compounds, such as:

    N-[2-(4-chlorophenyl)ethyl]-N’-phenylethanediamide: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    N-[2-(2-bromophenyl)ethyl]-N’-phenylethanediamide: This compound has a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    N-[2-(2-chlorophenyl)ethyl]-N’-methyl-ethanediamide: This compound has a methyl group instead of a phenyl group, which may influence its chemical properties and applications.

The uniqueness of N-[2-(2-chlorophenyl)ethyl]-N’-phenylethanediamide lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities compared to its analogs.

Properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)ethyl]-N'-phenyloxamide

InChI

InChI=1S/C16H15ClN2O2/c17-14-9-5-4-6-12(14)10-11-18-15(20)16(21)19-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,18,20)(H,19,21)

InChI Key

IPUMNAORHNYGGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2Cl

Origin of Product

United States

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